Morpholin-3-yl-acetic acid
Overview
Description
Morpholin-3-yl-acetic acid is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of morpholine, which is a common motif in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines, including Morpholin-3-yl-acetic acid, has been a subject of significant research. A common method involves the reaction of 1,2-amino alcohols and α-haloacid chlorides, resulting in various substituted morpholines . This process involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of Morpholin-3-yl-acetic acid consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight of this compound is 145.16 Da .Chemical Reactions Analysis
Morpholin-3-yl-acetic acid, like other morpholines, can participate in a variety of chemical reactions. For instance, it can undergo coupling, cyclization, and reduction reactions with α-haloacid chlorides to form various substituted morpholines .Physical And Chemical Properties Analysis
Morpholin-3-yl-acetic acid has a density of 1.2±0.1 g/cm3 and a boiling point of 314.7±17.0 °C at 760 mmHg . It has a molar refractivity of 34.3±0.3 cm3 and a polar surface area of 59 Å2 .Scientific Research Applications
Force Degradation Study : Research conducted by Varynskyi and Kaplaushenko (2019) focused on the force degradation study of Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. This study aimed to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. It also proposed possible structures of degradation products, demonstrating the stability of the API under various conditions (B. Varynskyi & A. Kaplaushenko, 2019).
Efficient Synthesis of Potent Antimicrobials : Kumar, Sadashiva, and Rangappa (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine. This compound is significant in the synthesis of potent antimicrobials including arecoline derivatives. The study showcases the relevance of Morpholin-3-yl-acetic acid derivatives in antimicrobial drug development (Y. C. S. Kumar, M. P. Sadashiva & K. Rangappa, 2007).
Synthesis of Biologically Active Heterocyclic Compounds : A study by Mazur, Pitucha, and Rzączyńska (2007) highlighted the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for synthesizing biologically active heterocyclic compounds. The morpholine ring in this compound adopts a chair conformation, and the structure is stabilized by a combination of hydrogen bonds (L. Mazur, M. Pitucha & Z. Rzączyńska, 2007).
Antinociceptive Activity : Nacak, Doğruer, and Şahin (1999) synthesized and tested (1-benzyl-2(3H)-benzimidazolon-3-yl) acetic acid derivatives for antinociceptive activity. The compound 4-[(1-benzyl-2(3H)-benzimidazolon-3-yl)acetyl]morpholine showed potent antinociceptive activity, indicating potential applications in pain management (S. Nacak, D. Doğruer & M. Şahin, 1999).
Antifungal Agents : Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This showcases the therapeutic potential of Morpholin-3-yl-acetic acid derivatives in treating fungal infections (D. Bardiot et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWWHUTFBNJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465339 | |
Record name | Morpholin-3-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-3-yl-acetic acid | |
CAS RN |
86236-84-2 | |
Record name | Morpholin-3-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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